molecular formula C14H4ClF25O2S B13421048 1-Tetradecanesulfonyl chloride, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluoro- CAS No. 68758-57-6

1-Tetradecanesulfonyl chloride, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluoro-

Cat. No.: B13421048
CAS No.: 68758-57-6
M. Wt: 746.66 g/mol
InChI Key: OWNXTVBJQHTUHT-UHFFFAOYSA-N
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Description

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecane-1-sulfonyl chloride is a highly fluorinated organic compound. It is characterized by its long perfluorinated carbon chain and a sulfonyl chloride functional group. This compound is known for its unique chemical properties, including high thermal stability, chemical resistance, and hydrophobicity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecane-1-sulfonyl chloride typically involves the following steps:

    Fluorination: The starting material, a hydrocarbon with the desired carbon chain length, undergoes fluorination using elemental fluorine or a fluorinating agent such as cobalt trifluoride.

    Sulfonation: The perfluorinated hydrocarbon is then subjected to sulfonation using chlorosulfonic acid or sulfur trioxide to introduce the sulfonyl chloride group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Continuous Fluorination: Using a continuous flow reactor to ensure efficient and uniform fluorination.

    Batch Sulfonation: Conducting sulfonation in large batch reactors with controlled temperature and pressure conditions to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide or sulfonic acid under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. Conditions typically involve mild temperatures and the presence of a base (e.g., triethylamine).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.

Major Products

    Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

    Reduction: Products include sulfonamides and sulfonic acids.

Scientific Research Applications

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecane-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for introducing perfluorinated chains and sulfonyl groups into molecules.

    Biology: Employed in the modification of biomolecules to enhance their stability and resistance to enzymatic degradation.

    Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature and ability to form stable complexes with therapeutic agents.

    Industry: Utilized in the production of specialty polymers, surfactants, and coatings that require high chemical and thermal stability.

Mechanism of Action

The mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecane-1-sulfonyl chloride involves its ability to interact with various molecular targets through its sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules, leading to modifications that alter their function and stability. The perfluorinated chain contributes to the compound’s hydrophobic interactions, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl methacrylate: Another perfluorinated compound used in the synthesis of specialty polymers.

    Perfluorooctanesulfonyl fluoride: A related sulfonyl fluoride compound with similar chemical properties and applications.

Uniqueness

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecane-1-sulfonyl chloride is unique due to its longer perfluorinated carbon chain, which imparts superior hydrophobicity and chemical resistance compared to shorter-chain analogs. This makes it particularly valuable in applications requiring extreme stability and performance.

Properties

CAS No.

68758-57-6

Molecular Formula

C14H4ClF25O2S

Molecular Weight

746.66 g/mol

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecane-1-sulfonyl chloride

InChI

InChI=1S/C14H4ClF25O2S/c15-43(41,42)2-1-3(16,17)4(18,19)5(20,21)6(22,23)7(24,25)8(26,27)9(28,29)10(30,31)11(32,33)12(34,35)13(36,37)14(38,39)40/h1-2H2

InChI Key

OWNXTVBJQHTUHT-UHFFFAOYSA-N

Canonical SMILES

C(CS(=O)(=O)Cl)C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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